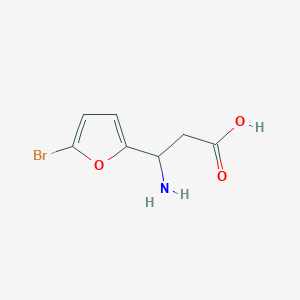
2-Acetoxy-4'-isopropoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxy-4’-isopropoxybenzophenone is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.34 g/mol . It is known for its unique structural features, which include an acetoxy group at the second position and an isopropoxy group at the fourth position on the benzophenone core. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-Acetoxy-4’-isopropoxybenzophenone typically involves the acetylation of 4’-isopropoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Acetoxy-4’-isopropoxybenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different derivatives depending on the nucleophile used.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.
Applications De Recherche Scientifique
2-Acetoxy-4’-isopropoxybenzophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of various benzophenone derivatives.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of UV absorbers and photoinitiators for polymerization processes.
Mécanisme D'action
The mechanism of action of 2-Acetoxy-4’-isopropoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and isopropoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
2-Acetoxy-4’-isopropoxybenzophenone can be compared with other benzophenone derivatives such as:
4-Hydroxybenzophenone: Lacks the acetoxy and isopropoxy groups, resulting in different chemical reactivity and applications.
2,4-Dihydroxybenzophenone: Contains two hydroxyl groups, making it more hydrophilic and suitable for different types of chemical reactions.
4-Methoxybenzophenone: The presence of a methoxy group instead of an isopropoxy group alters its electronic properties and reactivity.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of benzophenone derivatives in scientific research.
Propriétés
IUPAC Name |
[2-(4-propan-2-yloxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12(2)21-15-10-8-14(9-11-15)18(20)16-6-4-5-7-17(16)22-13(3)19/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGVSYCXDYVSAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641577 |
Source


|
| Record name | 2-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-38-1 |
Source


|
| Record name | Methanone, [2-(acetyloxy)phenyl][4-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)







![1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B1292197.png)

